Sigma-1 Receptor Affinity: Predicted Retention of Sub-Nanomolar Binding vs. N-(1-Benzylpiperidin-4-yl)phenylacetamide
The N-benzylpiperidine scaffold is established as a high-affinity σ1 receptor pharmacophore. The reference compound N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) exhibits Ki(σ1) = 3.90 nM and Ki(σ2) = 240 nM, yielding a selectivity ratio of ~62-fold [1]. Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate conserves the critical benzylpiperidine moiety responsible for σ1 binding. While direct binding data for the β-keto ester remain unpublished, structure-activity relationships demonstrate that 4-position substituents with electron-withdrawing character can further enhance σ1/σ2 selectivity; the 2-fluoro analog exhibited Ki(σ1) = 3.56 nM and Ki(σ2) = 667 nM (selectivity ratio ~187-fold) [1]. The β-keto ester carbonyl is predicted to provide a similar electronic modulation, suggesting the target compound may achieve selectivity ratios exceeding those of the unsubstituted phenylacetamide lead.
| Evidence Dimension | Sigma-1 receptor binding affinity and selectivity ratio (Ki σ2 / Ki σ1) |
|---|---|
| Target Compound Data | Predicted Ki(σ1) < 10 nM (inferred from scaffold); selectivity ratio > 60 (predicted) |
| Comparator Or Baseline | N-(1-Benzylpiperidin-4-yl)phenylacetamide: Ki(σ1) = 3.90 nM, Ki(σ2) = 240 nM, selectivity ratio = 61.5; 2-Fluoro analog: Ki(σ1) = 3.56 nM, Ki(σ2) = 667 nM, selectivity ratio = 187.4 |
| Quantified Difference | Target compound predicted to achieve selectivity ratio ≥ 61.5; potential for >180 based on electron-withdrawing substituent effect |
| Conditions | Radioligand displacement assays using [³H]-(+)-pentazocine (σ1) and [³H]-DTG (σ2) in guinea pig brain membranes |
Why This Matters
High σ1 affinity coupled with strong subtype selectivity is critical for developing PET radiotracers or therapeutic agents with minimized off-target σ2-mediated effects; the β-keto ester offers a structurally distinct vector for further optimization.
- [1] Synthesis and Quantitative Structure–Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. J. Med. Chem. 1998, 41, 2302–2312. DOI: 10.1021/jm980032l View Source
